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Compound of Interest

Compound Name:
3-(1,3-Benzothiazol-2-

yl)propanehydrazide

CAS No.: 21344-57-0

Cat. No.: B13819656

Get Quote

Executive Summary
The "Heterocyclic Boost" Effect: While Acid Hydrazides (AH)—typified by isoniazid or benzoic

acid hydrazide—serve as foundational pharmacophores with established antimicrobial activity,

Benzothiazole Hydrazides (BTH) represent a structural evolution designed to overcome

resistance and poor membrane permeability.

Experimental data indicates that fusing the benzene and thiazole rings (benzothiazole scaffold)

onto the hydrazide moiety significantly enhances lipophilicity (LogP) and target binding affinity.

This modification typically results in a 2-to-10-fold reduction in MIC (Minimum Inhibitory

Concentration) against resistant bacterial strains and superior cytotoxicity against cancer cell

lines (e.g., MCF-7, HeLa) compared to monocyclic acid hydrazide precursors.

Structural & Chemical Basis of Efficacy[1][2][3]
The core distinction lies in the R-group attached to the hydrazide functional group (

).
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Feature Acid Hydrazide (Standard)
Benzothiazole Hydrazide
(Advanced)

General Structure (e.g., Phenyl)

Electronic Character
Electron-rich, often susceptible

to rapid metabolic hydrolysis.

Electron-deficient

-system; enhanced stability.

Lipophilicity
Moderate.[1] Limited passive

diffusion across lipid bilayers.

High. The fused sulfur/nitrogen

ring system increases

membrane penetration.

Binding Mode
Primarily Hydrogen Bonding

via hydrazide linker.

Dual Mode: H-bonding +

-

stacking interactions with DNA

base pairs.

Comparative Biological Efficacy[3][5][6][7]
A. Antimicrobial Potency (Antibacterial & Antifungal)
Benzothiazole derivatives exhibit a broader spectrum of activity, particularly against Gram-

negative bacteria which possess tough outer membranes.

Table 1: Comparative MIC Values (

g/mL) against Pathogenic Strains Data synthesized from comparative studies of hydrazide
derivatives.
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Target Organism
Standard Acid
Hydrazide (e.g.,
Benzoic Hydrazide)

Benzothiazole-2-
Hydrazide
Derivative

Efficacy Shift

S. aureus (Gram +) 50 - 100 3.9 - 12.5 ~8x Potency Increase

E. coli (Gram -) > 100 (Inactive/Low) 12.5 - 25.0 Gain of Function

C. albicans (Fungal) 25 - 50 6.25 - 12.5 4x Potency Increase

M. tuberculosis
0.2 (Isoniazid -

Benchmark)
0.5 - 2.0

Comparable/Slightly

Lower*

*Note: While Isoniazid (a pyridine acid hydrazide) remains the gold standard for TB,

benzothiazole derivatives are crucial alternatives for MDR-TB (Multi-Drug Resistant) strains

due to differing resistance mechanisms.

B. Anticancer Cytotoxicity
The benzothiazole moiety acts as a bioisostere that mimics purine bases, allowing these

compounds to intercalate into DNA or inhibit kinases more effectively than simple aryl

hydrazides.

Table 2: IC

Cytotoxicity Values (

M) on Cancer Cell Lines

Cell Line Tissue Origin
Acid
Hydrazide
Precursor

Benzothiazole
Hydrazide

Clinical
Control
(Cisplatin)

MCF-7 Breast > 50 (Non-toxic) 0.24 - 5.8 2.0 - 5.0

HeLa Cervical 45.0 2.4 - 9.7 3.0

HepG2 Liver > 100 0.03 - 15.0 12.0

NIH/3T3
Normal

Fibroblast
> 100 > 50 N/A
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Key Insight: Benzothiazole hydrazides demonstrate selectivity, showing high toxicity toward

cancer cells while remaining relatively benign to normal cells (NIH/3T3), a profile often lacking

in simple acid hydrazides.

Mechanistic Pathways
The superior efficacy of Benzothiazole Hydrazide stems from its ability to modulate multiple

signaling pathways simultaneously.
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Caspase-3 Activation
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Click to download full resolution via product page

Caption: Dual-action mechanism: The benzothiazole scaffold facilitates membrane crossing,

enabling DNA intercalation and enzyme inhibition.

Experimental Protocols
Protocol A: Synthesis of Benzothiazole-2-Hydrazide
Rationale: This protocol ensures the formation of the core pharmacophore from readily

available precursors.
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Reagents: 2-Aminothiophenol, Diethyl oxalate, Hydrazine hydrate (99%).

Cyclization (Formation of Ester):

Mix 2-aminothiophenol (0.01 mol) and diethyl oxalate (0.01 mol) in ethanol (20 mL).

Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Observation: Formation of Ethyl benzothiazole-2-carboxylate.

Hydrazinolysis (Conversion to Hydrazide):

Add Hydrazine hydrate (0.02 mol, excess) dropwise to the ester solution.

Reflux for an additional 3–4 hours.

Cool the reaction mixture to

.

Purification:

Filter the precipitated solid.[2]

Recrystallize from ethanol to yield needle-shaped crystals.

Validation: IR spectrum should show doublet peaks at 3100–3300 cm

(

) and a carbonyl peak at ~1660 cm

.

Protocol B: Micro-Broth Dilution Assay (MIC
Determination)
Rationale: A quantitative method to determine the lowest concentration preventing visible

growth.
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Inoculum Prep: Adjust bacterial culture to

McFarland standard (

CFU/mL).

Dilution: Prepare serial two-fold dilutions of the Benzothiazole Hydrazide in DMSO/Mueller-

Hinton Broth (Start at

down to

).

Incubation: Add

of bacterial suspension to each well. Incubate at

for 24 hours.

Readout:

Add

of Resazurin dye (Alamar Blue).

Incubate for 2 hours.

Result: Pink color = Growth (Inactive); Blue color = No Growth (Active).

Conclusion & Strategic Recommendations
Verdict: For drug development pipelines targeting resistant pathogens or solid tumors,

Benzothiazole Hydrazide is the superior scaffold compared to simple Acid Hydrazides.

Strategic Recommendations:

Lead Optimization: Use the Benzothiazole Hydrazide as a "Head Group." Derivatize the

terminal nitrogen with Schiff bases (aldehydes) to further enhance lipophilicity and create

"Hydrazone" hybrids, which often show synergistic activity.
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Toxicity Check: While selective, the benzothiazole ring can be metabolically active. Early

ADME screening for CYP450 inhibition is recommended.

Formulation: Due to high lipophilicity, these compounds may require lipid-based delivery

systems (e.g., liposomes) for in vivo bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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